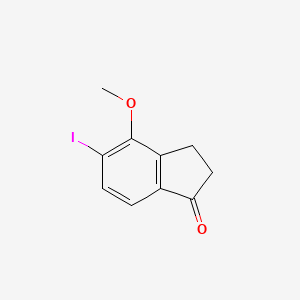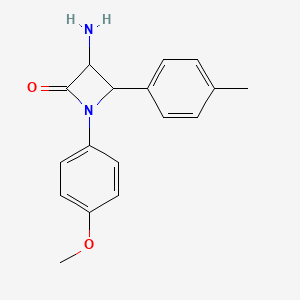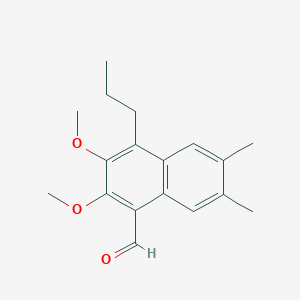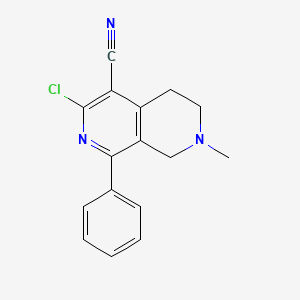
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry and the presence of a dimethoxyphenyl group, which can influence its reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a [3 + 2] cycloaddition reaction between an oxime and an α-amino ketone, catalyzed by copper under oxidative conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a dimethoxybenzene derivative under appropriate conditions.
Resolution of Stereoisomers: The resulting mixture of stereoisomers can be separated using chiral chromatography or crystallization techniques to obtain the desired (3R,4S) isomer.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques for the resolution of stereoisomers.
化学反応の分析
Types of Reactions
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological targets, providing insights into stereochemistry and drug design.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: The free acid form of the compound.
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxamide: An amide derivative with similar structural features.
Uniqueness
The hydrochloride salt form of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid offers improved solubility and stability compared to its free acid or amide counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
特性
分子式 |
C13H18ClNO4 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
(3R,4S)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H/t11-,12+;/m1./s1 |
InChIキー |
OJGRKXAUSQAEFU-LYCTWNKOSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O)OC.Cl |
正規SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)


![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)





![3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11840412.png)

![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)


